Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

medicinal chemistry β-lactam synthesis building block

Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 1523618-31-6) is a bicyclic β-lactam derivative with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol. It features a strained 6-azabicyclo[3.2.0]heptane core with a ketone at the 4-position and a tert-butyl carbamate (Boc) protecting group at the 6-position nitrogen.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 1523618-31-6
Cat. No. B2967703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
CAS1523618-31-6
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C1C(=O)CC2
InChIInChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(13)9(7)12/h7,9H,4-6H2,1-3H3
InChIKeyFBONPFZMFQDEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 1523618-31-6): Core Structural and Physicochemical Characteristics


Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 1523618-31-6) is a bicyclic β-lactam derivative with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol. It features a strained 6-azabicyclo[3.2.0]heptane core with a ketone at the 4-position and a tert-butyl carbamate (Boc) protecting group at the 6-position nitrogen [1]. Computed physicochemical properties include an XLogP3-AA of 1.1, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds, which define its profile as a compact, low-polarity scaffold suitable for further functionalization [1]. The compound is commercially available from multiple suppliers at analytical purities ranging from 95% to ≥98% (NLT 98%), with the higher-purity grades (≥97%) typically specified for demanding synthetic applications requiring minimal side-product interference .

Why Generic Substitution of 6-Azabicyclo[3.2.0]heptane Building Blocks Fails: The Critical Role of 4-Oxo Regiochemistry in Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate


Although a family of tert-butyl 6-azabicyclo[3.2.0]heptane-carboxylate isomers exists—varying only in the position of the ketone substituent (3-oxo, 4-oxo, or 7-oxo)—these regioisomers are not interchangeable in synthesis. The 4-oxo isomer places the ketone directly on the four-membered β-lactam ring, whereas the 7-oxo isomer (CAS 1335032-02-4) positions it on the five-membered ring [1][2][3]. This subtle structural difference fundamentally alters ring strain, the electronic environment of the lactam carbonyl, and the steric accessibility of reaction centers, which in turn governs regioselectivity in subsequent ring-opening, nucleophilic addition, and cycloaddition reactions [1]. Furthermore, the reduced alcohol analog—tert-butyl (1S,4R,5R)-4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 1523530-69-9)—introduces a hydrogen bond donor (computed HBD count = 1) absent in the 4-oxo compound (HBD count = 0), which profoundly affects solubility, permeability, and chromatographic behavior [4]. Consequently, substituting one regioisomer or oxidation-state analog for another without re-optimizing reaction conditions commonly leads to failed syntheses or substantial yield losses.

Quantitative Evidence for Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate Differentiation


Regioisomeric Selectivity: The 4-Oxo Ketone Is Confined to the β-Lactam Ring of Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

The target compound bears the ketone at position 4 of the 6-azabicyclo[3.2.0]heptane scaffold, i.e., on the β-lactam ring itself. In contrast, the commercially available regioisomer tert-butyl 7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 1335032-02-4) carries the ketone at position 7 of the five-membered ring, while tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 2169608-88-0) places it at position 3, also outside the β-lactam ring. The 4-oxo regioisomer is thus uniquely suited for transformations that exploit the enhanced electrophilicity of a ketone directly conjugated to the lactam nitrogen, such as stereoselective reductions to chiral 4-hydroxy intermediates or Baeyer-Villiger oxidations to 5-oxa-6-azabicyclo[3.2.0]heptane systems. [1][2][3]

medicinal chemistry β-lactam synthesis building block

Commercial Purity Tier Advantage: Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate Is Routinely Available at ≥97% Purity

Across multiple reputable suppliers, tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 1523618-31-6) is routinely offered at minimum purities of 97% and up to NLT 98%. In comparison, the 7-oxo regioisomer (CAS 1335032-02-4) is typically listed at 95%+ purity, and the 3-oxo regioisomer (CAS 2169608-88-0) at 95%+. Higher purity translates directly into fewer byproduct-derived impurities in multi-step syntheses, reducing the need for intermediate chromatographic purification. [1]

procurement quality control synthesis

Absence of Hydrogen Bond Donors Facilitates Non-Aqueous Handling of Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

The 4-oxo compound has zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3), whereas the 4-hydroxy analog (CAS 1523530-69-9) possesses one HBD and three HBA. The absence of a hydroxyl proton in the 4-oxo compound eliminates intermolecular hydrogen bonding, which typically results in higher solubility in chlorinated and ethereal solvents. Vendor datasheets confirm solubility in CHCl₃ and DMSO. This property simplifies reaction work-up and chromatographic purification when strictly anhydrous conditions are required. [1][2]

physicochemical property solubility chromatography

Off-Target Biological Activity Profile: Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate Shows Negligible Inhibition of Pharma-Kinase and Hydrolase Targets

In broad-panel enzyme inhibition screens, tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (represented by CHEMBL5205807) displayed IC₅₀ values >10,000 nM against human recombinant 5-lipoxygenase (5-LOX) and bifunctional epoxide hydrolase (sEH), indicating essentially no inhibition. This baseline inactivity profile is advantageous when the compound is used as a building block for lead optimization, as it implies that any biological activity observed in final analogs originates from the appended pharmacophore rather than the core scaffold itself. [1]

selectivity off-target screening building block

Optimal Application Scenarios for Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate Based on Differentiated Evidence


Synthesis of β-Lactamase Inhibitor Libraries via Regioselective β-Lactam Ring Modification

The 4-oxo group's unique placement on the β-lactam ring of tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 1523618-31-6) enables stereoselective reduction to chiral 4-hydroxy intermediates, a transformation inaccessible to the 3-oxo and 7-oxo regioisomers. This feature is critical for constructing libraries of 6-azabicyclo[3.2.0]heptane-based β-lactamase inhibitors, as demonstrated in foundational structure-activity relationship (SAR) studies. [1][2]

Multi-Step Kilo-Scale Synthesis Requiring High-Purity Starting Materials

With a guaranteed minimum purity of ≥97% and up to NLT 98% from multiple vendors, this compound minimizes impurity carry-through in large-scale syntheses. The low impurity profile reduces the need for intermediate purification steps, directly lowering solvent usage and labor costs in process chemistry settings.

Water-Sensitive Enolate and Organometallic Chemistry

The absence of a hydrogen bond donor (HBD = 0) eliminates protic interference in reactions involving strong bases or organometallic reagents. This makes the 4-oxo compound the preferred building block over the 4-hydroxy analog (HBD = 1) for transformations such as lithium enolate alkylations or Grignard additions, where even traces of proton sources can quench reactive intermediates. [3]

High-Throughput Screening (HTS) Triage as an Innocuous Scaffold

The confirmed lack of activity against 5-LOX and sEH (IC₅₀ > 10,000 nM) qualifies this compound as a 'silent' scaffold. In HTS campaigns, final compounds derived from this core are unlikely to generate false-positive hits from the building block itself, allowing assay teams to focus hit validation resources on the appended pharmacophores. [4]

Quote Request

Request a Quote for Tert-butyl 4-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.